6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a bromine atom, a dimethylamino group, and an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the bromine position .
Scientific Research Applications
6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-bis[3,3-(dimethylamino)propyl]fluorene: Another brominated compound with similar structural features.
3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine): A related compound used in the synthesis of polyelectrolytes.
Uniqueness
6-Bromo-3-[3-(dimethylamino)propyl]-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific imidazo[4,5-b]pyridine core and the presence of both a bromine atom and a dimethylamino group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16BrN5 |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
6-bromo-3-[3-(dimethylamino)propyl]imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C11H16BrN5/c1-16(2)4-3-5-17-10-9(15-11(17)13)6-8(12)7-14-10/h6-7H,3-5H2,1-2H3,(H2,13,15) |
InChI Key |
CIUWHKWUQNNGAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=N2)Br)N=C1N |
Origin of Product |
United States |
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